N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with tert-butylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, and the tert-butyl group is introduced through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted anilines
Scientific Research Applications
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-5-chloro-2-methylaniline
- N-tert-Butyl-5-chloro-2-ethylsulfanyl aniline
- N-tert-Butyl-5-chloro-2-[(methylthio)methyl]aniline
Uniqueness
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
56660-01-6 |
---|---|
Molecular Formula |
C12H18ClNS |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
N-tert-butyl-5-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C12H18ClNS/c1-12(2,3)14-11-7-10(13)6-5-9(11)8-15-4/h5-7,14H,8H2,1-4H3 |
InChI Key |
HADNYYFVYHMYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=C1)Cl)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.